molecular formula C25H20O6 B14970731 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate

Cat. No.: B14970731
M. Wt: 416.4 g/mol
InChI Key: KMPFXFOIDJLAJW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methoxybenzoate ester. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate typically involves multiple steps. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin-2-one in the presence of a base, followed by esterification with 2-methoxybenzoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C25H20O6/c1-15-20-14-18(30-24(26)19-6-4-5-7-21(19)29-3)12-13-22(20)31-25(27)23(15)16-8-10-17(28-2)11-9-16/h4-14H,1-3H3

InChI Key

KMPFXFOIDJLAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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